
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, or DMSMP, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 256.37 g/mol and a melting point of 81-83 °C. DMSMP has been used in studies of biochemistry, physiology, and pharmacology due to its unique properties and ability to interact with biological systems.
科学的研究の応用
DMSMP has been used in a variety of scientific research applications. It has been used as a substrate for the study of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been used to study the effects of various drugs on the enzyme and has been used as a model compound to study the mechanism of action of drugs. In addition, it has been used to study the effects of various drugs on the gastrointestinal tract and to study the effects of drugs on the central nervous system.
作用機序
The mechanism of action of DMSMP is not fully understood. However, it is known that the compound binds to the active site of the enzyme xanthine oxidase, which is involved in the metabolism of purines. The binding of the compound to the active site of the enzyme causes a conformational change that results in the inhibition of the enzyme's activity. This inhibition is thought to be the result of the compound's ability to block the enzyme's access to its substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMSMP are not well understood. However, it is known that the compound has the ability to inhibit the activity of the enzyme xanthine oxidase and to block the enzyme's access to its substrate. This inhibition can lead to the accumulation of uric acid in the body, which can lead to gout and other health problems. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The use of DMSMP in laboratory experiments has several advantages. The compound is relatively inexpensive and can be synthesized in large quantities. It also has a low toxicity and is not a hazardous material. However, the compound is not very soluble in water, which can limit its use in some experiments. In addition, the compound's mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for the use of DMSMP in scientific research. One potential direction is to further study the biochemical and physiological effects of the compound. In addition, further research could be done to better understand the mechanism of action of the compound and to develop new applications for the compound. Finally, further research could be done to improve the solubility of the compound in water, which would make it easier to use in laboratory experiments.
合成法
DMSMP can be synthesized by a two-step process. The first step involves the reaction of 4-methoxyphenol with 3-dimethylsulfamoylphenylchloride in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(3-dimethylsulfamoylphenyl)-2-methoxyphenol. The second step involves the reaction of the intermediate with sodium hydroxide to form the final product, DMSMP. The reaction is carried out in an inert atmosphere and can be scaled up to produce commercial quantities of the compound.
特性
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-6-4-5-11(9-13)12-7-8-14(17)15(10-12)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAISJDUSURIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

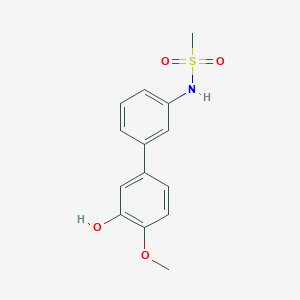



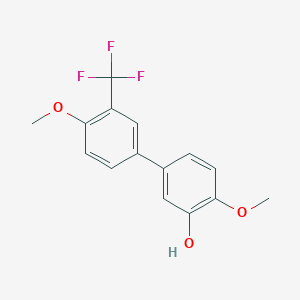
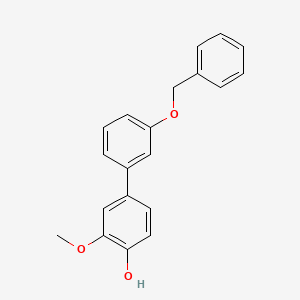
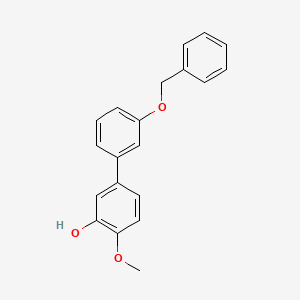
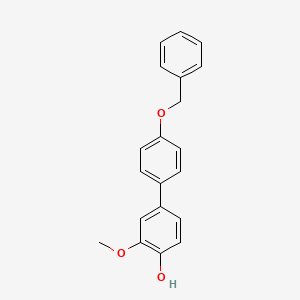

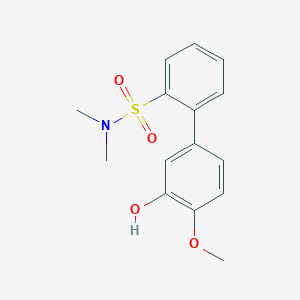
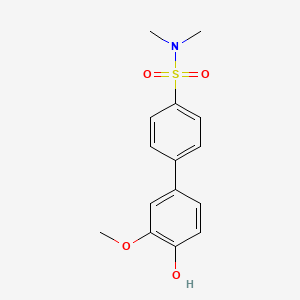
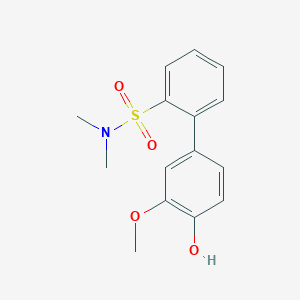
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)